molecular formula C5H8ClOP B7774489 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide CAS No. 18874-22-1

1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide

Cat. No.: B7774489
CAS No.: 18874-22-1
M. Wt: 150.54 g/mol
InChI Key: SEELALQWTFWSMS-UHFFFAOYSA-N
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Description

1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide is a chemical compound with the molecular formula C5H8ClOP and a molecular weight of 150.54 g/mol This compound is characterized by its unique structure, which includes a phosphole ring with a chlorine atom and a methyl group attached, along with an oxide group at the phosphorus atom

Preparation Methods

The synthesis of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide typically involves the reaction of appropriate phosphole precursors with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and methylphosphole as starting materials, followed by oxidation with hydrogen peroxide (H2O2) or similar oxidizing agents . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to meet the demand for the compound in various applications while ensuring safety and environmental compliance.

Chemical Reactions Analysis

1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products, often using strong oxidizing agents like or .

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms, typically using reducing agents such as or .

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphole derivatives with modified functional groups.

Scientific Research Applications

1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphole-containing compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the investigation of phosphorus-containing biomolecules.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide exerts its effects involves interactions with various molecular targets. The compound’s phosphole ring can engage in π-π stacking interactions and coordination with metal ions , influencing its reactivity and binding properties. These interactions are crucial for its role in catalysis and material science applications.

Comparison with Similar Compounds

1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

1-chloro-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEELALQWTFWSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCP(=O)(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382769
Record name 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18874-22-1
Record name 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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